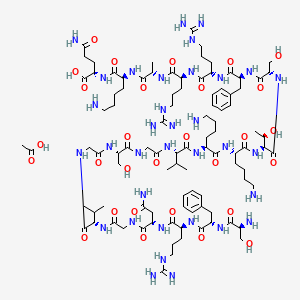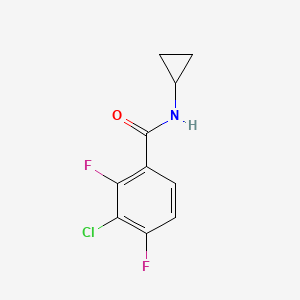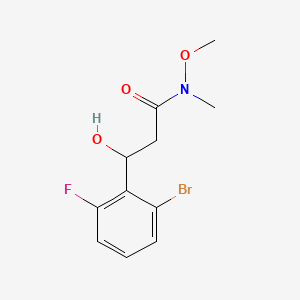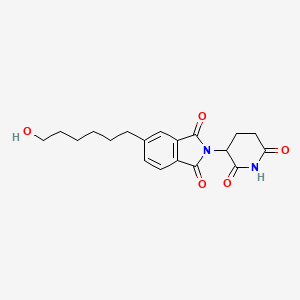
5-Bromo-2-fluoro-1-methyl-3-(methylsulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-fluoro-1-methyl-3-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H8BrFO2S It is a derivative of benzene, substituted with bromine, fluorine, methyl, and methylsulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-1-methyl-3-(methylsulfonyl)benzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the desired functional groups. For example, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the methyl group . The bromine and fluorine atoms can be introduced through halogenation reactions, while the methylsulfonyl group can be added using sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions is crucial to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-fluoro-1-methyl-3-(methylsulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 5-Bromo-2-fluoro-1-methyl-3-(methylsulfonyl)benzoic acid, while reduction of the bromine atom can yield 2-fluoro-1-methyl-3-(methylsulfonyl)benzene .
Aplicaciones Científicas De Investigación
5-Bromo-2-fluoro-1-methyl-3-(methylsulfonyl)benzene has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism by which 5-Bromo-2-fluoro-1-methyl-3-(methylsulfonyl)benzene exerts its effects depends on its interaction with molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the methylsulfonyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s binding affinity and specificity towards proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1-fluoro-3-methyl-2-(methylsulfonyl)benzene
- 1-Bromo-2-fluoro-3-(methylsulfonyl)benzene
Uniqueness
5-Bromo-2-fluoro-1-methyl-3-(methylsulfonyl)benzene is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of both bromine and fluorine atoms, along with the methylsulfonyl group, provides a unique combination of electronic and steric effects .
Propiedades
Fórmula molecular |
C8H8BrFO2S |
|---|---|
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
5-bromo-2-fluoro-1-methyl-3-methylsulfonylbenzene |
InChI |
InChI=1S/C8H8BrFO2S/c1-5-3-6(9)4-7(8(5)10)13(2,11)12/h3-4H,1-2H3 |
Clave InChI |
IRILBKGVOGCZTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1F)S(=O)(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-methyl-6-oxo-2-oxa-5-azabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14767615.png)





![(3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14767649.png)






![2-(1,5-Diethyl-8-oxabicyclo[3.2.1]oct-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14767693.png)
